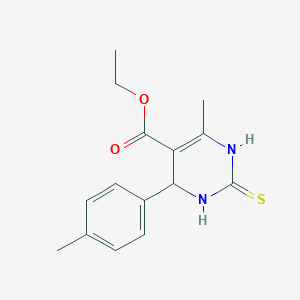

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPURKPOSPYBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression.

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine. The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.

Biochemical Pathways

The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis. By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway.

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway. These effects can lead to a decrease in cancer cell proliferation and an increase in immune response.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy.

Biologische Aktivität

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of dihydropyrimidines (DHPMs), which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with various biological targets. The unique thioxo group and p-tolyl substitution enhance its reactivity and biological efficacy.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.4 g/mol

- Melting Point : 206°C - 210°C

- Appearance : White to off-white solid

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism of action primarily involves the inhibition of ecto-5'-nucleotidase (CD73), an enzyme associated with the breakdown of adenosine monophosphate (AMP) to adenosine, thereby influencing cancer cell growth and immune response.

The compound interacts with ecto-5'-nucleotidase by binding to its active site, inhibiting its activity. This inhibition prevents the conversion of AMP to adenosine, leading to reduced levels of adenosine in the extracellular environment. The modulation of the purinergic signaling pathway has implications for various physiological processes including immune response and neurotransmission.

Antimicrobial Activity

Laboratory studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains and fungi. Notably, it has shown high activity against gram-negative bacteria.

Case Studies

- Antimicrobial Testing : In a study evaluating the antimicrobial properties of newly synthesized derivatives including this compound:

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |

|---|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3 | Lacks sulfur; contains an oxo group | Moderate |

| (S)-ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O2S | Hydroxyl group on phenyl ring | High |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3S | Methoxy substituent on phenyl ring | Moderate |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester. Laboratory tests indicate that this compound exhibits significant bactericidal effects against various bacterial strains, including colon bacillus and Pseudomonas aeruginosa. The compound was synthesized and tested alongside other derivatives, showing promising results in inhibiting bacterial growth .

Antihypertensive Properties

Research has indicated that derivatives of this compound may possess antihypertensive properties. The dihydropyrimidinone framework is known for its biological activities, and compounds similar to this compound have been screened for their ability to lower blood pressure .

Calcium Channel Blocking

The potential of this compound as a calcium channel blocker has also been explored. Compounds within the tetrahydropyrimidine class often exhibit activity in modulating calcium channels, which are crucial in various physiological processes .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Techniques involving multi-step transformations based on the Biginelli condensation methodology have been employed to create derivatives with enhanced pharmacological profiles .

Research and Development

As a research compound, this compound is utilized in various laboratory settings for the development of new drugs and therapeutic agents. Its structural characteristics allow for modifications that can lead to the discovery of new pharmacophores .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Key Findings :

- Thioxo vs. Oxo : Thioxo derivatives show stronger PPARγ activation (critical for anti-diabetic activity) due to sulfur's electron-withdrawing effects . Oxo analogs may favor metabolic stability but lack comparable receptor affinity.

- Aryl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) enhance antibacterial activity but may increase hERG channel inhibition risks . Bulky substituents like biphenyl improve antimicrobial potency but reduce solubility .

Spectroscopic and Analytical Data

- ¹H NMR : Thioxo derivatives exhibit a characteristic singlet for the NH proton at δ 10.20–13.10 ppm, absent in oxo analogs .

- Mass Spectrometry : The target compound ([M+H]⁺ = 307) differs from fluorophenyl ([M+H]⁺ = 325) and chlorophenyl ([M+H]⁺ = 341) analogs .

Structure-Activity Relationships (SAR)

Position 2 : Thioxo > Oxo for PPARγ activation and antimicrobial activity.

Aryl Groups : p-Tolyl balances lipophilicity and steric effects, while halogenated aryl groups enhance target binding but may introduce toxicity.

Ester Groups : Ethyl esters generally improve bioavailability over methyl .

Vorbereitungsmethoden

Standard Protocol

A mixture of p-tolualdehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.3 mmol) is refluxed in absolute ethanol (4–100 mL) for 1–6 hours, often catalyzed by hydrochloric acid (1 mL) or Lewis acids like FeCl₃ (0.2 mmol). The crude product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol or methanol.

Key Data:

Catalytic Variations

The use of glacial acetic acid as both solvent and catalyst at elevated temperatures (110–140°C) has been reported, reducing reaction times to 45–60 minutes. This approach avoids additional catalysts, simplifying purification but requiring stringent temperature control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, achieving completion in 3–30 minutes with yields exceeding 80%.

Procedure

Equimolar quantities of p-tolualdehyde , ethyl acetoacetate , and thiourea are irradiated in a microwave reactor at 100–150°C using ethanol or solvent-free conditions. The product is purified via column chromatography (chloroform/methanol) or salting-out methods.

Advantages:

Mechanochemical Synthesis (Mortar-Pestle Method)

This solvent-free approach aligns with green chemistry principles by eliminating toxic solvents and reducing waste.

Methodology

Solid p-tolualdehyde , ethyl acetoacetate , and thiourea are ground in a mortar for 15–30 minutes. A catalytic amount of FeCl₃ or acetic acid may be added. The mixture is then washed with ice-cold ethanol to isolate the product.

Key Benefits:

Alternative Synthetic Routes

Carbamimidothioate Route

A modified pathway involves condensing methyl carbamimidothioate with ethyl 2-(ethoxymethylene)acetoacetate in ethanol under reflux for 48 hours, catalyzed by triethylamine. This method yields 81% after crystallization from ethanol/water.

Reaction Equation:

Post-Functionalization Strategies

Intermediate 2-thioxo-tetrahydropyrimidines can be alkylated or oxidized to introduce diverse substituents. For example, treatment with dimethyl sulfate in ethanol yields methylthio derivatives, which are precursors for further modifications.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent | Catalyst |

|---|---|---|---|---|

| Traditional Biginelli | 60–66 | 1–6 h | Ethanol | HCl/FeCl₃ |

| Microwave | 80–96 | 3–30 min | Ethanol/None | None/FeCl₃ |

| Mechanochemical | 85–90 | 15–30 min | None | FeCl₃/Acetic Acid |

| Carbamimidothioate | 81 | 48 h | Ethanol | Triethylamine |

Q & A

Synthesis and Reaction Optimization

Basic: What are the common synthetic routes for preparing 6-methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester? The compound is typically synthesized via modified Biginelli reactions. For example, a one-pot condensation of aromatic aldehydes (e.g., p-tolualdehyde), thiourea, and ethyl acetoacetate in ethanol with HCl catalysis under reflux yields the target compound. Recrystallization from ethanol is used for purification .

Advanced: How can regioselectivity be controlled during the synthesis of derivatives via cyclization or functionalization? Regioselectivity in cyclization reactions (e.g., introducing substituents at the 3-position) can be optimized using catalysts like AlCl₃ and controlling reaction temperature (60–65°C). Monitoring via TLC (e.g., Silufol UV 254 plates) ensures intermediate stability and reaction completion. For example, 1,2-epoxobutane addition under catalytic conditions enables regioselective ring expansion .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and intermolecular interactions. Complementary techniques include LCMS (to confirm molecular weight, e.g., m/z 366 [M+H]+) and HPLC (retention time analysis) .

Advanced: How do crystal packing and hydrogen-bonding networks influence solubility and stability? XRD studies reveal that hydrogen bonds between the thioxo group (C=S) and adjacent N–H or O–H groups form stable supramolecular architectures. These interactions reduce solubility in nonpolar solvents but enhance thermal stability. Solvent selection for recrystallization (e.g., ethanol/water mixtures) can modulate crystal morphology .

Functionalization and Derivative Synthesis

Basic: What strategies are used to introduce substituents at the pyrimidine ring’s 3-position? Electrophilic substitution at the 3-position is achieved using alkylating agents (e.g., 1,2-epoxobutane) in acetylacetone/ethanol mixtures. Catalysts like AlCl₃ facilitate nucleophilic attack, while maintaining the thioxo group’s integrity .

Advanced: How can computational methods predict the reactivity of the thioxo group toward electrophiles? Density Functional Theory (DFT) calculations can model charge distribution, identifying the thioxo sulfur as a nucleophilic site. This guides the design of electrophilic reagents (e.g., alkyl halides) for selective modifications. Experimental validation via NMR (¹H/¹³C) and IR spectroscopy confirms successful functionalization .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for preliminary bioactivity screening? Antibacterial activity can be assessed using disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity studies via MTT assays on human cell lines (e.g., HEK293) establish safety thresholds .

Advanced: How can molecular docking elucidate interactions with target enzymes (e.g., dihydrofolate reductase)? Docking simulations (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 1RAE) identify binding poses. Key interactions include hydrogen bonds between the pyrimidine ring’s carbonyl group and active-site residues (e.g., Asp27). MD simulations (AMBER) validate binding stability over 100 ns trajectories .

Reaction Monitoring and Purity Analysis

Basic: What chromatographic methods ensure reaction progress and purity? Reverse-phase HPLC with a C18 column (gradient: water/acetonitrile + 0.1% TFA) resolves intermediates and products. LCMS with ESI+ ionization confirms molecular ions (e.g., m/z 338 [M+H]+ for hydrolyzed derivatives) .

Advanced: How can kinetic studies optimize hydrolysis conditions for the ethyl ester group? Pseudo-first-order kinetics under varying NaOH concentrations (0.1–0.3 M) in ethanol/water (1:1) at 25°C can determine rate constants. Sampling at intervals (0–120 min) and HPLC quantification of carboxylic acid product reveal optimal reaction times (~60 min for >95% conversion) .

Purification and Scalability

Basic: What recrystallization solvents yield high-purity product? Ethanol is preferred due to the compound’s moderate solubility (~10 mg/mL at 25°C). Slow cooling (273 K) promotes large crystal formation, minimizing impurities. Double recrystallization achieves >99% purity .

Advanced: How can column chromatography be optimized for gram-scale purification? Silica gel chromatography with hexane/ethyl acetate (3:1) eluent balances resolution and solvent economy. Monitoring fractions by TLC (Rf ~0.4) ensures consistent purity. Scaling to 50 g batches requires pre-adsorption of crude product onto silica to prevent column overload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.